molecular formula C22H18ClN3O3S B2679138 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 899758-43-1

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2679138
CAS No.: 899758-43-1
M. Wt: 439.91
InChI Key: LMSDAXLNGMZUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide is a synthetic compound known for its significant biological activities. This compound features a complex structure, combining elements of quinazolinone and benzenesulfonamide, which are often linked to various pharmacological properties. The specific placement of chlorine, methyl, and other functional groups plays a crucial role in its reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis routes. A common approach might involve:

  • Starting with an appropriate quinazolinone derivative, which undergoes nitration to introduce a nitro group at a suitable position.

  • Reduction of the nitro group to form an amine.

  • Coupling the amine with a chlorinated aromatic compound under specific conditions to form the desired product.

  • Finally, introduction of the sulfonamide group through sulfonation.

Industrial Production Methods: In an industrial setting, these synthetic routes are optimized for scalability and yield. Typically, high-yield reactions with fewer steps are preferred. The use of catalysts and controlled reaction conditions, such as temperature, pressure, and pH, ensures efficient production. Advanced techniques like continuous flow synthesis might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Substitution Reactions: Due to the presence of the chlorine atom, it undergoes nucleophilic substitution.

  • Reduction and Oxidation: The compound can participate in redox reactions, particularly at the sulfonamide group.

  • Condensation Reactions: Its functional groups allow for various condensation reactions with appropriate reagents.

Common Reagents and Conditions:
  • Nucleophiles: Such as hydroxide or amines for substitution.

  • Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction.

  • Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.

  • Catalysts: Transition metal catalysts for specific transformations.

Major Products Formed from These Reactions:
  • Substitution Products: Formation of new compounds with modified aromatic rings.

  • Reduction Products: Amines or other reduced forms.

  • Oxidation Products: Sulfoxides or sulfones.

Scientific Research Applications

In Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its structure aids in studying various chemical reactions and mechanisms.

In Biology: It has been investigated for its role in inhibiting certain enzymes, which can have implications in disease treatment. Its interactions with biological molecules provide insights into its potential therapeutic applications.

In Medicine: The compound's ability to modulate biological pathways makes it a candidate for drug development. It has shown potential in preclinical studies for treating diseases like cancer or inflammatory conditions.

In Industry: Used in the development of advanced materials and catalysts. Its unique structure can be leveraged to create novel materials with specific properties.

Mechanism of Action

The compound interacts with molecular targets such as enzymes, binding to active sites and inhibiting their activity. This inhibition can disrupt crucial biological pathways, leading to therapeutic effects. Specific pathways involved might include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

  • Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in substituents.

  • Benzenesulfonamide Derivatives: Similar to the sulfonamide part of the compound but with variations in other functional groups.

Uniqueness: N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which imparts unique reactivity and biological activity. This distinctiveness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-14-7-10-17(11-8-14)30(28,29)25-21-13-16(9-12-19(21)23)26-15(2)24-20-6-4-3-5-18(20)22(26)27/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDAXLNGMZUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.